tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and an aminocyclohexylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Aminocyclohexylacetyl Moiety: This step involves the reaction of the piperazine derivative with 1-aminocyclohexylacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aminocyclohexylacetyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(1-aminocyclohexyl)acetyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H31N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1-aminocyclohexyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-16(2,3)23-15(22)20-11-9-19(10-12-20)14(21)13-17(18)7-5-4-6-8-17/h4-13,18H2,1-3H3 |
InChI Key |
NYDZDPGYCDHGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N |
Origin of Product |
United States |
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